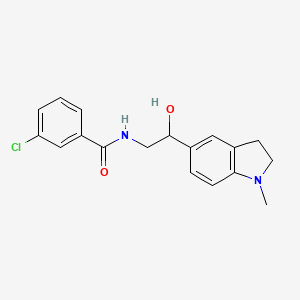
3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, which includes compounds like “3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide”, has been a topic of interest among researchers . The Fischer indole synthesis method is one of the common methods used for the synthesis of indole derivatives . Additionally, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation .Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
Research on compounds structurally related to "3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide" demonstrates significant interest in their synthesis and functionalization. For example, studies on the palladium iodide catalyzed multicomponent carbonylative approaches have provided insights into the synthesis of functionalized isoindolinone derivatives, highlighting the versatility of these compounds in organic synthesis (Mancuso et al., 2014). Similarly, the efficient syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones via Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization processes underscore the potential for generating novel isoindolinone derivatives with unique structural features (Yu et al., 2017).
Biological Activity
The synthesis and characterization of new compounds provide a basis for evaluating their potential biological activities. Research on the analgesic activity of pyrazoles and triazoles bearing a dibromo-quinazoline moiety reveals the therapeutic potential of these compounds (Saad et al., 2011). Moreover, the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives have been explored, demonstrating enzyme inhibition against various biological targets (Abbasi et al., 2014).
Antimicrobial and Anticancer Evaluation
The exploration of antimicrobial and anticancer properties is another vital research application. For instance, novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the importance of structural modification in enhancing biological efficacy (Habib et al., 2013). Additionally, the synthesis and antimicrobial activities of triazole derivatives further illustrate the potential of these compounds in addressing microbial resistance (Bektaş et al., 2007).
Propriétés
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-6,9-10,17,22H,7-8,11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGRZBVBSOLPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2379483.png)

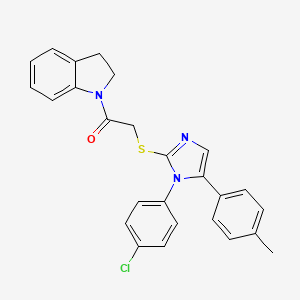
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride](/img/structure/B2379486.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2379487.png)
![3-Chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2379489.png)
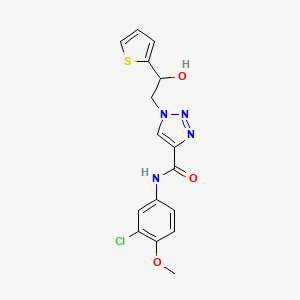
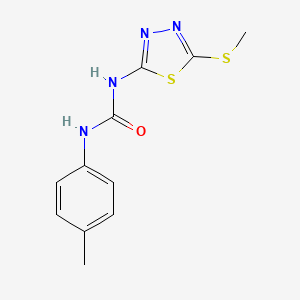
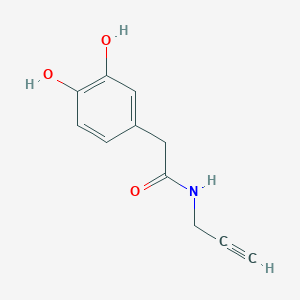
![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)
![N-cyclohexyl-N-methyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2379501.png)
![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)

